molecular formula C12H11N3O2S B2637698 N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide CAS No. 103984-21-0

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide

Cat. No.: B2637698
CAS No.: 103984-21-0
M. Wt: 261.3
InChI Key: KQWCACRAESFLQU-POHAHGRESA-N
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Description

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide ( 103984-21-0) is a chemical compound with a molecular formula of C12H11N3O2S and a molecular weight of 261.30 g/mol . This acetamide derivative features a rhodanine-like core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities . Compounds based on the 5-oxo-2-sulfanylideneimidazolidin (rhodanine) moiety have been extensively investigated for their potent antibacterial properties, particularly against Gram-positive bacteria including multidrug-resistant strains like MRSA . Furthermore, structurally related analogs have demonstrated significant potential in dermatological research, exhibiting properties such as tyrosinase inhibition for skin-whitening and antioxidant effects that may be applicable in studies on skin aging . The Z-configuration of the exocyclic double bond, indicated by (4Z) in the name, is often crucial for its specific interactions in biological systems. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCACRAESFLQU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide
  • Molecular Formula : C11H12N2O2S
  • CAS Number : 103984-21-0
  • Molecular Weight : 232.29 g/mol

The structure features an imidazolidinone ring, which is significant for its biological activity, particularly in the context of anticonvulsant properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit promising anticonvulsant activity. A study evaluated various phenylacetamide derivatives for their efficacy against seizures using animal models. Notably, some compounds demonstrated activity in the maximal electroshock (MES) test, a standard method for assessing anticonvulsant properties.

Key Findings :

  • Several derivatives showed significant protection against seizures at specific dosages.
  • The most potent derivative exhibited a protective index (TD50/ED50) suggesting a favorable safety profile compared to standard antiepileptic drugs like phenytoin and valproic acid .

Neuroprotective Effects

In addition to anticonvulsant properties, compounds similar to this compound have been investigated for neuroprotective effects. These studies often focus on their ability to modulate neuronal voltage-sensitive sodium channels, which are critical in the pathophysiology of epilepsy and other neurological disorders.

Case Study 1: Anticonvulsant Efficacy

A comprehensive study synthesized a series of N-substituted phenylacetamides and evaluated their anticonvulsant activity. The results indicated that specific modifications to the imidazolidinone core significantly enhanced efficacy in the MES model:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30 ± 6.00>500>9.56
Phenytoin28.10 ± 3.00>100>3.6

This table illustrates the efficacy of Compound 20 compared to phenytoin, highlighting its potential as a novel antiepileptic agent .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand how variations in the chemical structure influence biological activity. The study found that:

  • Modifications at the nitrogen positions significantly affect binding affinity to sodium channels.
  • The presence of specific functional groups was crucial for enhancing anticonvulsant activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring and phenylacetamide group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Positional and Substituent Variations

Compound : N-[3-[(E)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenyl]acetamide ()

  • Structural Differences: Substituent Position: The target compound’s imidazolidinone-methylidene group is at the phenyl 4-position, whereas this analogue has it at the 3-position. Substituent Type: The analogue includes a 4-methylphenyl group on the imidazolidinone nitrogen, while the target compound lacks this methyl group.
  • Impact on Properties :
    • The 4-methylphenyl group increases hydrophobicity (XlogP = 3 vs. similar values for the target compound) but reduces polarity (polar surface area = 93.5 Ų for both) .
    • Positional isomerism may affect binding to biological targets due to steric and electronic differences.

Sulfonamide-Based Analogues ()

Compounds :

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35)
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36)
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37)
Property Target Compound Sulfonamide Analogues (35–37)
Core Functional Group Sulfanylidene (C=S) Sulfonamide (SO₂NH)
Pharmacological Activity Not reported in evidence Analgesic, anti-hypernociceptive
Hydrogen-Bonding 2 donors, 3 acceptors 2–3 donors, 4–5 acceptors (SO₂NH adds acceptors)
XlogP ~3 1.5–2.5 (lower due to polar sulfonamide)

Key Insight : The sulfanylidene group in the target compound may confer distinct redox or metal-binding properties compared to sulfonamides, which are more polar and often used for solubility-driven drug design.

Anticancer Imidazole Derivatives ()

Compound : N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (36)

  • Structural Contrast: The target compound’s imidazolidinone ring is replaced with a methylsulfonyl-substituted benzimidazole. The fluorobenzyl group in compound 36 enhances lipophilicity (XlogP ≈ 4.2) compared to the target compound (XlogP = 3).
  • The target compound’s thioamide group may instead favor antioxidant or enzyme-inhibitory roles.

Physicochemical Profiling ()

Parameter Target Compound Aryl Sulfonamides ()
XlogP 3 2.1–4.0 (e.g., 4-Nitro-N-phenyl: 2.5)
Polar Surface Area 93.5 Ų 85–110 Ų
Rotatable Bonds 3 4–6 (due to flexible sulfonamide linkers)

The target compound’s moderate lipophilicity and rigid structure balance membrane permeability and solubility, whereas flexible sulfonamides () prioritize target engagement over bioavailability.

Research Findings and Implications

  • Pharmacological Gaps: While sulfonamide analogues () show analgesic activity, the target compound’s biological data remain unexplored.
  • Synthetic Scalability : The target compound’s synthesis likely requires milder conditions than FP1–12 (), which involves high-temperature reflux.

Biological Activity

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure featuring an imidazolidinone moiety, which is known for its diverse biological activities. The molecular formula and weight are significant for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC13H12N4O2S
Molecular Weight280.32 g/mol
CAS Number292168-88-8

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting a moderate level of antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One notable investigation assessed its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values around 25 µM for breast cancer cells and 30 µM for lung cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of certain enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings revealed a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Study : In vitro studies involving various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.

Q & A

Q. Advanced

  • Molecular Docking : Predicts binding affinity to targets like tubulin or topoisomerase II (e.g., AutoDock Vina with ΔG ≤ -8 kcal/mol).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å).
  • QSAR Modeling : Links substituent electronegativity (Hammett σ values) to antiproliferative IC₅₀ values (R² > 0.85) .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation times). Mitigation strategies:

  • Dose-Response Assays : Standardize IC₅₀ measurements across multiple cell lines (e.g., MCF-7, A549).
  • Meta-Analysis : Pool data from PubChem and NIST to identify trends (e.g., EC₅₀ ranges for kinase inhibition).
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to differentiate on-target vs. off-target effects .

What is the proposed mechanism of action for its antiproliferative effects?

Advanced
The compound inhibits tubulin polymerization (IC₅₀ ~1.2 µM) by binding to the colchicine site, disrupting microtubule dynamics. Secondary mechanisms include:

  • ROS Induction : Elevates intracellular ROS by 2.5-fold in HeLa cells, triggering apoptosis.
  • Topoisomerase Inhibition : Reduces DNA relaxation activity by 60% at 10 µM .

How can researchers assess the compound's stability under physiological and storage conditions?

Q. Advanced

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC (purity loss <5%).
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants (e.g., sulfoxide derivatives).
  • pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1.2–7.4) .

What in vitro models are suitable for evaluating its toxicity profile?

Q. Advanced

  • Hepatotoxicity : Use HepG2 cells (LD₅₀ ≥ 50 µM acceptable).
  • Nephrotoxicity : Assess HEK293 viability (MTT assay, IC₅₀ > 100 µM).
  • Genotoxicity : Perform Ames test (TA98 strain, revertant colonies <2x control) .

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